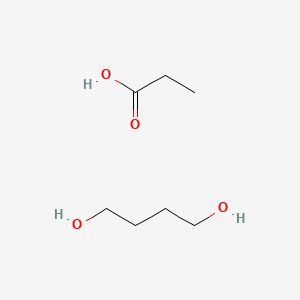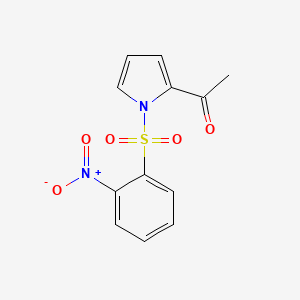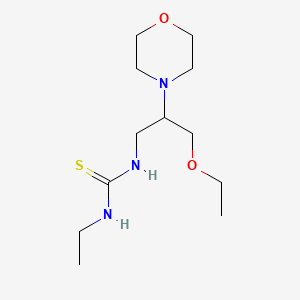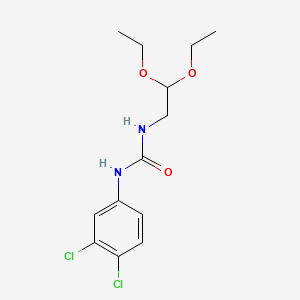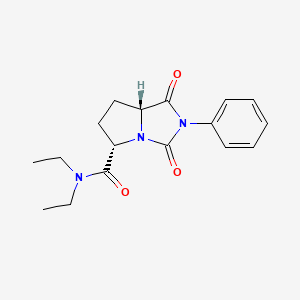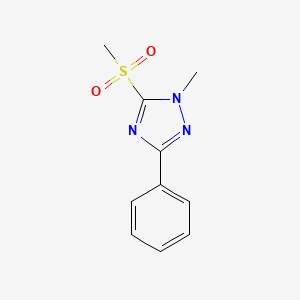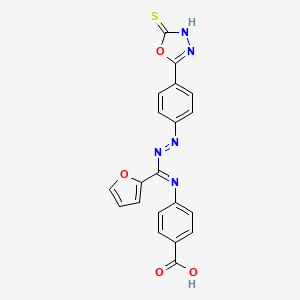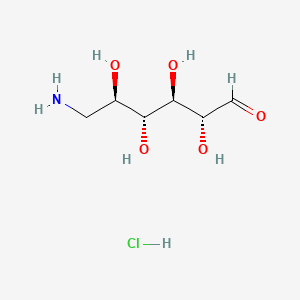
6-Amino-6-deoxy-D-allose hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-6-deoxy-D-allose hydrochloride is a chemical compound with the molecular formula C6H13NO5ClH It is a derivative of D-allose, where the hydroxyl group at the sixth position is replaced by an amino group, and it is present as a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-deoxy-D-allose hydrochloride typically involves the selective amination of D-allose. One common method includes the use of protective groups to shield other hydroxyl groups during the reaction. The reaction conditions often involve the use of ammonia or amine derivatives under controlled temperatures and pH to ensure selective amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6-Amino-6-deoxy-D-allose hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, primary amines, and substituted derivatives of this compound.
科学的研究の応用
6-Amino-6-deoxy-D-allose hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 6-Amino-6-deoxy-D-allose hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, influencing biochemical pathways and cellular processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
類似化合物との比較
Similar Compounds
- 6-Amino-6-deoxy-D-glucose hydrochloride
- 6-Amino-6-deoxy-D-mannose hydrochloride
- 6-Amino-6-deoxy-D-galactose hydrochloride
Uniqueness
6-Amino-6-deoxy-D-allose hydrochloride is unique due to its specific stereochemistry and the presence of the amino group at the sixth position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
76054-78-9 |
|---|---|
分子式 |
C6H14ClNO5 |
分子量 |
215.63 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h2-6,9-12H,1,7H2;1H/t3-,4+,5-,6+;/m1./s1 |
InChIキー |
QWHLASPBRRZDEV-HRDKBJBWSA-N |
異性体SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)N.Cl |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



